

Spectroscopic Analysis of Ethambutol Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **ethambutol hydrochloride**, a primary antitubercular agent. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this critical pharmaceutical compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences.

Introduction to Ethambutol Hydrochloride

Ethambutol hydrochloride is the dihydrochloride salt of the (+)-enantiomer of ethambutol. It is a bacteriostatic agent effective against Mycobacterium tuberculosis and is a cornerstone in the combination therapy of tuberculosis. Its chemical structure, (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)bis(butan-1-ol) dihydrochloride, presents several key functional groups, including secondary amines, primary alcohols, and chiral centers, which give rise to characteristic spectroscopic signatures. The molecular formula is $C_{10}H_{24}N_2O_2\cdot 2HCl$, with a molecular weight of 277.23 g/mol .

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethambutol hydrochloride** obtained from NMR, IR, and MS analyses.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **ethambutol hydrochloride** in solution. While experimental data for the hydrochloride salt is not abundantly available in the public domain, predicted data and data from related ethambutol species provide valuable insights.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethambutol

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
0.95	t	6H	-CH ₂ CH ₃
1.55	m	4H	-CH ₂ CH ₃
2.75	m	2H	-NH-CH-
2.95	m	4H	-NH-CH2-CH2-NH-
3.45	dd	2H	-CH-CH ₂ OH
3.70	dd	2H	-CH-CH ₂ OH

Note: Predicted data is for the base, ethambutol, in D₂O. The chemical shifts for the hydrochloride salt in a suitable deuterated solvent may vary due to protonation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethambutol

Chemical Shift (δ) ppm	Assignment
10.5	-CH ₂ CH ₃
23.0	-CH ₂ CH ₃
48.0	-NH-CH2-CH2-NH-
60.0	-NH-CH-
65.0	-CH-CH₂OH



Note: Predicted data for ethambutol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the **ethambutol hydrochloride** molecule. The spectrum is characterized by absorptions corresponding to O-H, N-H, and C-N bonds.

Table 3: Key IR Absorption Bands for Ethambutol[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3345	Strong	O-H stretching (alcohol)
3747	Medium	N-H stretching (secondary amine)
2973, 2830	Medium	C-H stretching (aliphatic)
1028	Medium	C-N stretching

Note: Data obtained from a study of ethambutol complexed with β-cyclodextrin. The spectrum of the hydrochloride salt is expected to show similar characteristic bands, with potential broadening and shifts due to hydrogen bonding and the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ethambutol. Electrospray ionization (ESI) is a common technique for the analysis of **ethambutol hydrochloride**.

Table 4: Mass Spectrometry Data for Ethambutol[2]

m/z	Ion Type
205.2	[M+H]+
116.1	Fragment Ion



Note: M represents the molecular mass of the ethambutol free base (204.31 g/mol).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **ethambutol hydrochloride**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of ethambutol hydrochloride.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₀, or CD₃OD) in a clean, dry vial.[3][4]
- Ensure complete dissolution. If necessary, gently vortex the vial.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the instrument to the specific sample and solvent.
- Acquire a ¹H NMR spectrum using a standard pulse sequence.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy



Sample Preparation (KBr Pellet Method):[1]

- Thoroughly grind a small amount (1-2 mg) of ethambutol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.
- Carefully remove the pellet from the press.

Instrumentation and Data Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
- Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry

Sample Preparation (for LC-MS):[6][7][8]

- Prepare a stock solution of ethambutol hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration.
- Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
- If analyzing from a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile
 or methanol may be necessary, followed by centrifugation and collection of the supernatant.
 [7][8]

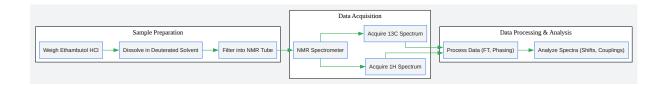
Instrumentation and Data Acquisition (LC-MS/MS):[6][9]



- Use a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Set the ESI source to positive ion mode.
- Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for ethambutol.
- Perform a full scan to identify the protonated molecule [M+H]+.
- Perform product ion scans (MS/MS) on the [M+H]+ ion to obtain the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mass spectrometry fragmentation pathway for ethambutol.



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Caption: Workflow for NMR spectroscopic analysis of **ethambutol hydrochloride**.





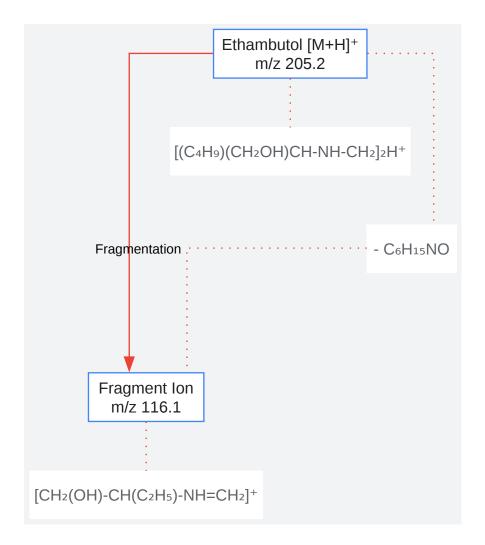
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Caption: Workflow for IR spectroscopic analysis of ethambutol hydrochloride.



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Caption: Workflow for LC-MS/MS analysis of **ethambutol hydrochloride**.



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Caption: Proposed fragmentation pathway of ethambutol in positive ion ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable for the comprehensive characterization of **ethambutol hydrochloride**. This guide has provided a summary of the key spectroscopic data, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors. While experimental NMR data for the hydrochloride salt remains an area for further public documentation, the provided information serves as a robust foundation for the structural elucidation and quality assessment of this vital antitubercular drug.

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